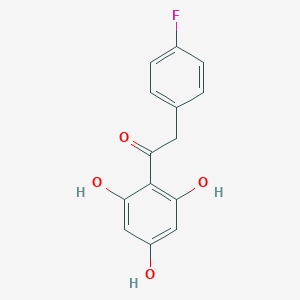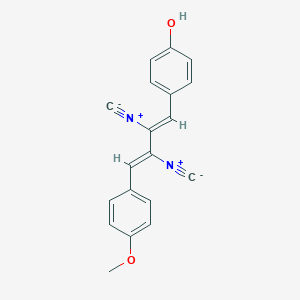
Xanthocillin X monomethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium NADH, also known as disodium nicotinamide adenine dinucleotide, is a reduced form of nicotinamide adenine dinucleotide. It is a coenzyme that plays a crucial role in cellular energy metabolism. Disodium NADH is involved in various biochemical reactions, acting as an electron carrier in redox reactions. It is widely used in scientific research due to its importance in cellular processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Applications De Recherche Scientifique
Disodium NADH has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions.
Biology: Disodium NADH is essential in studying cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as chronic fatigue syndrome, Parkinson’s disease, and Alzheimer’s disease.
Industry: Disodium NADH is used in the production of biofuels and in the food industry as a preservative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium NADH can be synthesized through enzymatic or chemical reduction of nicotinamide adenine dinucleotide. The enzymatic method involves the use of enzymes such as alcohol dehydrogenase or lactate dehydrogenase to catalyze the reduction of nicotinamide adenine dinucleotide to disodium NADH. The reaction is typically carried out in an aqueous buffer solution at a controlled pH and temperature .
Industrial Production Methods
Industrial production of disodium NADH often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce nicotinamide adenine dinucleotide, which is then chemically reduced to disodium NADH. The product is purified through various chromatographic techniques to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium NADH undergoes several types of chemical reactions, including:
Oxidation: Disodium NADH can be oxidized to nicotinamide adenine dinucleotide in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in various biochemical reactions.
Substitution: Disodium NADH can participate in substitution reactions where its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in reactions involving disodium NADH include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions, including neutral pH and ambient temperature .
Major Products Formed
The major products formed from the oxidation of disodium NADH are nicotinamide adenine dinucleotide and water. In reduction reactions, disodium NADH can reduce various substrates, leading to the formation of reduced products .
Mécanisme D'action
Disodium NADH exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to the electron transport chain in mitochondria, leading to the production of adenosine triphosphate (ATP). This process is crucial for cellular energy metabolism. Disodium NADH also participates in various enzymatic reactions, serving as a coenzyme for oxidoreductases .
Comparaison Avec Des Composés Similaires
Disodium NADH is often compared with other similar compounds such as:
Nicotinamide adenine dinucleotide (NAD+): The oxidized form of disodium NADH, which acts as an electron acceptor in redox reactions.
Nicotinamide adenine dinucleotide phosphate (NADP+): A similar coenzyme involved in anabolic reactions.
Nicotinamide adenine dinucleotide phosphate (NADPH): The reduced form of NADP+, which acts as a reducing agent in biosynthetic reactions
Disodium NADH is unique in its ability to act as a potent reducing agent and its involvement in both catabolic and anabolic pathways, making it a versatile compound in biochemical research .
Propriétés
Numéro CAS |
19559-24-1 |
|---|---|
Formule moléculaire |
C19H14N2O2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13- |
Clé InChI |
NIFGBMKUAMIQJA-BKHHGCLFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-])\[N+]#[C-] |
SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |
SMILES canonique |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |
Synonymes |
xanthocillin X monomethyl ether |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
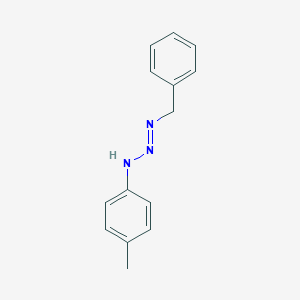
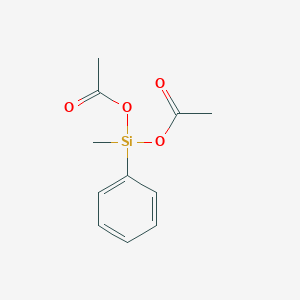


![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

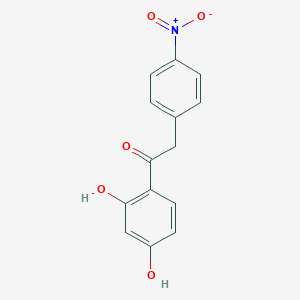
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)

